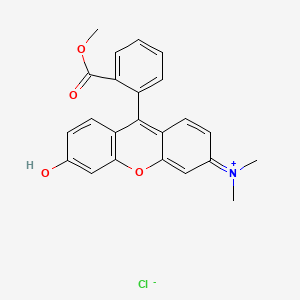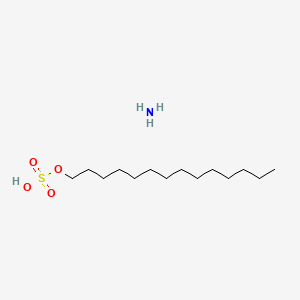
Ammonium tetradecyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium tetradecyl sulfate, also known as ammonium myristyl sulfate, is an anionic surfactant widely used in various industries. It is known for its excellent foaming, emulsifying, and wetting properties. The compound is a sulfate ester of 1-tetradecanol, a fatty alcohol, and is commonly used in personal care products, detergents, and industrial cleaning agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium tetradecyl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of 1-tetradecanol with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor. The reaction is carried out at temperatures between 30-60°C. The resulting product is then neutralized with ammonium hydroxide (NH₄OH) to form the ammonium salt .
Industrial Production Methods
The industrial production of 1-tetradecanol, hydrogen sulfate, ammonium salt follows a similar process. The sulfation reaction is conducted in large-scale reactors, and the product is purified and concentrated to meet industry standards. The final product is available in various forms, including gels, liquids, and solids .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium tetradecyl sulfate undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form 1-tetradecanol and sulfuric acid.
Oxidation: The compound can be oxidized to form sulfonic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (pH < 4 or pH > 7).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Substitution: Nucleophiles such as halides or hydroxides.
Major Products Formed
Hydrolysis: 1-Tetradecanol and sulfuric acid.
Oxidation: Sulfonic acids.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium tetradecyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.
Mécanisme D'action
The primary mechanism of action of 1-tetradecanol, hydrogen sulfate, ammonium salt is its ability to reduce surface tension. As a surfactant, it adsorbs at the interface between water and oil, or water and air, thereby stabilizing emulsions and foams. The compound interacts with lipid bilayers in biological membranes, leading to cell lysis and protein solubilization .
Comparaison Avec Des Composés Similaires
Ammonium tetradecyl sulfate is similar to other alkyl sulfates, such as sodium lauryl sulfate and ammonium lauryl sulfate. it has unique properties that make it suitable for specific applications:
Lower Toxicity: Compared to sodium lauryl sulfate, it has lower toxicity and skin irritation potential.
Enhanced Foaming: Provides better foaming properties in personal care products.
Compatibility: More compatible with low pH formulations.
List of Similar Compounds
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
- Sodium cetearyl sulfate
- Sodium myristyl sulfate
Propriétés
Numéro CAS |
52304-21-9 |
|---|---|
Formule moléculaire |
C14H33NO4S |
Poids moléculaire |
311.48 g/mol |
Nom IUPAC |
azanium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3 |
Clé InChI |
AHVCYVORAAEAKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.N |
SMILES canonique |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
| 52304-21-9 | |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


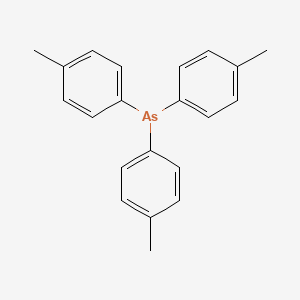
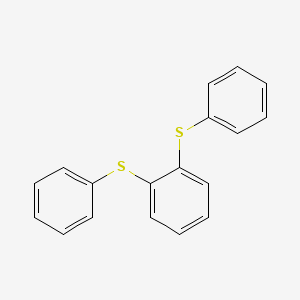
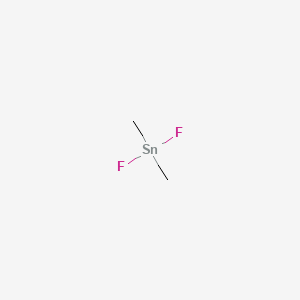
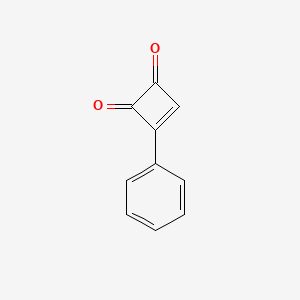
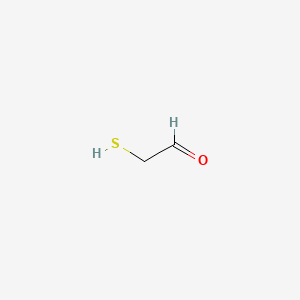
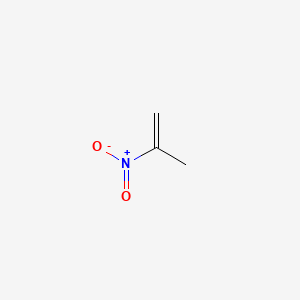
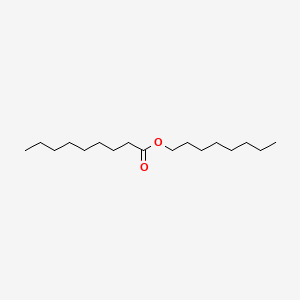
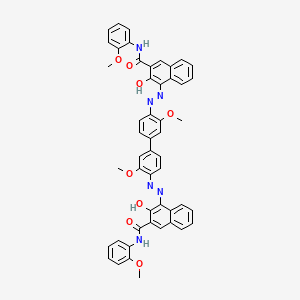
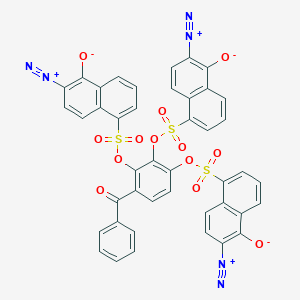
![P-[[2-Methyl-4-[(O-tolyl)azo]phenyl]azo]phenol](/img/structure/B1617147.png)
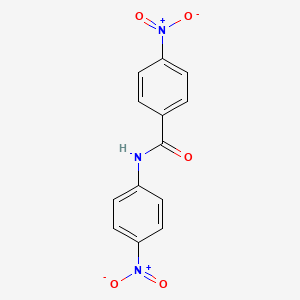
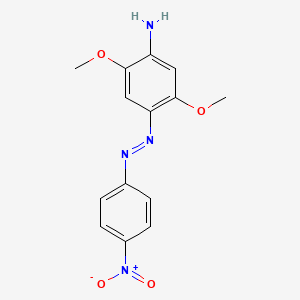
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-(2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B1617151.png)
